Disperse Yellow 163
Overview
Description
Disperse Yellow 163 is an organic dye known for its excellent dispersion and dyeing properties. It is primarily used in the textile industry for dyeing synthetic fibers such as polyester. The compound is characterized by its yellow color and is often used to impart vibrant hues to fabrics .
Preparation Methods
Disperse Yellow 163 is synthesized using 2,6-dichloro-4-nitroaniline and N,N-dicyanoethyl aniline as raw materials. The synthesis involves diazotization of 2,6-dichloro-4-nitroaniline followed by coupling with N,N-dicyanoethyl aniline to obtain the final product . Industrial production methods typically involve high-temperature dyeing processes, such as the Thermosol method, where dyeing is performed at temperatures ranging from 180-220°C in a closed vessel .
Chemical Reactions Analysis
Disperse Yellow 163 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups present in the compound to amino groups.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms in its structure.
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Disperse Yellow 163 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving dye chemistry and the development of new dyeing techniques.
Biology: The compound is used in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutic applications.
Industry: Apart from textile dyeing, this compound is used in the production of colored plastics and other synthetic materials
Mechanism of Action
The mechanism of action of Disperse Yellow 163 involves its interaction with hydrophobic fibers. The dye molecules are dispersed in water with the help of surface-active agents, forming an aqueous dispersion. The dye then transfers from the liquid solvent (water) to the solid organic solvent (fiber), where it exhibits substantivity for the fiber over the dye liquor. Heat application increases the energy of the dye molecules, enhancing the dyeing process .
Comparison with Similar Compounds
Disperse Yellow 163 can be compared with other similar compounds such as:
Disperse Yellow 9: Known for its use in analytical standards and similar dyeing applications.
Disperse Yellow 86: Used in textile dyeing with similar properties but different molecular structures.
Disperse Yellow 42: Another dye used in the textile industry with comparable dyeing properties.
This compound stands out due to its specific molecular structure, which imparts unique dyeing properties and makes it suitable for high-temperature dyeing processes.
Properties
IUPAC Name |
3-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N6O2/c19-16-11-15(26(27)28)12-17(20)18(16)24-23-13-3-5-14(6-4-13)25(9-1-7-21)10-2-8-22/h3-6,11-12H,1-2,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUERWWKQVXXPML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCC#N)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7070846 | |
Record name | 3,3'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bispropiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7070846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67923-43-7, 71767-67-4 | |
Record name | 3,3′-[[4-[2-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis[propanenitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67923-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanenitrile, 3,3'-((4-(2-(2,6-dichloro-4-nitrophenyl)diazenyl)phenyl)imino)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067923437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanenitrile, 3,3'-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bispropiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7070846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bispropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propanenitrile, 3,3'-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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